molecular formula C36H36N6O6S B14998145 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B14998145
M. Wt: 680.8 g/mol
InChI Key: IAXDVEJUXOLVPC-UHFFFAOYSA-N
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Description

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound features a unique structure that includes a furan-2-carboxamide group, a triazole ring, and a pyrazole ring, making it a subject of interest in various fields of study.

Preparation Methods

The synthesis of N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the furan-2-carboxamide moiety. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, N-{[5-({2-[5-(2,3-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with pyrazole, triazole, and furan-2-carboxamide moieties, but they may differ in their specific substituents and overall structure, leading to different properties and applications.

Properties

Molecular Formula

C36H36N6O6S

Molecular Weight

680.8 g/mol

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C36H36N6O6S/c1-45-26-16-14-25(15-17-26)28-21-29(27-11-7-12-30(46-2)34(27)47-3)42(40-28)33(43)23-49-36-39-38-32(22-37-35(44)31-13-8-20-48-31)41(36)19-18-24-9-5-4-6-10-24/h4-17,20,29H,18-19,21-23H2,1-3H3,(H,37,44)

InChI Key

IAXDVEJUXOLVPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=NN=C(N4CCC5=CC=CC=C5)CNC(=O)C6=CC=CO6

Origin of Product

United States

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